molecular formula C9H19NO5 B12564262 2,5,8-Trioxa-11-azatridecan-13-oic acid CAS No. 184709-01-1

2,5,8-Trioxa-11-azatridecan-13-oic acid

Cat. No.: B12564262
CAS No.: 184709-01-1
M. Wt: 221.25 g/mol
InChI Key: HJQXOYZSPYHFOA-UHFFFAOYSA-N
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Description

2,5,8-Trioxa-11-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its unique structure, which includes multiple ether and amide linkages. This compound is often used in various chemical and biological applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trioxa-11-azatridecan-13-oic acid typically involves the reaction of glycine derivatives with polyethylene glycol derivatives. One common method includes the use of tert-butoxycarbonyl (BOC) protected glycine, which is reacted with diethylene glycol under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trioxa-11-azatridecan-13-oic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides .

Scientific Research Applications

2,5,8-Trioxa-11-azatridecan-13-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,8,11-Trioxa-5-azatridecan-13-oic acid
  • 2,5,8,11-Tetraazatridecan-13-oic acid

Comparison

2,5,8-Trioxa-11-azatridecan-13-oic acid is unique due to its specific arrangement of ether and amide linkages, which confer distinct chemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in drug delivery and polymer synthesis .

Properties

CAS No.

184709-01-1

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid

InChI

InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12)

InChI Key

HJQXOYZSPYHFOA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCNCC(=O)O

Origin of Product

United States

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